1,2,5-Thiadiazole-3-carbohydrazide
Overview
Description
1,2,5-Thiadiazole-3-carbohydrazide is a chemical compound with the molecular formula C3H4N4OS . It is used as a key intermediate in the synthesis of pharmaceutical compounds .
Synthesis Analysis
The synthesis of 1,2,3-thiadiazole derivatives involves microwave-assisted condensation reactions of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with various substituted isocyanatobenzenes in acetonitrile . This method provides several advantages such as high yields, facile work-up, and is environmentally friendly .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis
This compound participates in a variety of chemical reactions, making it a versatile tool in organic synthesis . It readily forms derivatives with different functional groups, which allows it to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis
The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry . In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .Scientific Research Applications
Synthesis of Hydrazone Derivatives
A study synthesized novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide and evaluated their anticancer properties. The compounds demonstrated notable cytotoxicity against a variety of human tumor cell lines, with significant effects on ovarian cancer cell lines, highlighting the potential of 1,2,5-thiadiazole-3-carbohydrazide derivatives in anticancer research (Terzioğlu & Gürsoy, 2003).
Antidepressant Activity and GSK-3β Inhibition
Benzimidazole Based Thiadiazole and Carbohydrazide Conjugates
Another research focused on the synthesis of benzimidazole-based thiadiazole and carbohydrazide conjugates, which exhibited potent inhibition of glycogen synthase kinase-3β (GSK-3β), a critical enzyme associated with neurodegenerative diseases. Some of these compounds also showed significant antidepressant activity, indicating their potential therapeutic benefits (Khan et al., 2016).
Antimicrobial Properties
Synthesis of New Hetaryl-Azoles Derivatives
Research synthesized a series of 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole derivatives from 2-aryl-4-methylthiazol-5-carbohydrazides and isonicotinic acid hydrazide. These compounds exhibited significant antibacterial and antifungal activities, especially against gram-positive bacteria like Staphylococcus aureus, indicating the potential of this compound derivatives as antimicrobial agents (Tiperciuc et al., 2012).
Mechanism of Action
Target of Action
1,2,5-Thiadiazole-3-carbohydrazide is a key intermediate in the synthesis of pharmaceutical compounds, especially fezolinetant . Fezolinetant is an antagonist of the neurokinin 3 receptor (NK3R), which plays a crucial role in the regulation of the reproductive axis and thermoregulation .
Mode of Action
Fezolinetant acts by blocking the NK3R, thereby inhibiting the action of neurokinin B, a neuropeptide that stimulates the release of gonadotropin-releasing hormone .
Biochemical Pathways
As a precursor to fezolinetant, it is likely involved in the regulation of the hypothalamic-pituitary-gonadal axis . By inhibiting the action of neurokinin B on the NK3R, fezolinetant can modulate the release of gonadotropins, which in turn affects the production of sex hormones .
Result of Action
Fezolinetant has been shown to have therapeutic effects in conditions such as hot flashes in menopausal women by modulating the activity of the NK3R .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and cytotoxic activities
Cellular Effects
In terms of cellular effects, 1,2,5-Thiadiazole-3-carbohydrazide has been found to exhibit cytotoxic activity against certain types of cancer cells . For instance, it has been shown to reduce cell viability in breast carcinoma cells . The exact impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules and possibly through enzyme inhibition or activation
Temporal Effects in Laboratory Settings
It is known that thiadiazole derivatives can contribute to high density, insensitivity, and thermal stability
properties
IUPAC Name |
1,2,5-thiadiazole-3-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-6-3(8)2-1-5-9-7-2/h1H,4H2,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSRKDCHGIFFEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.